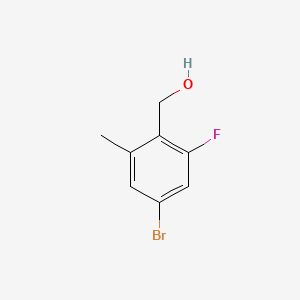

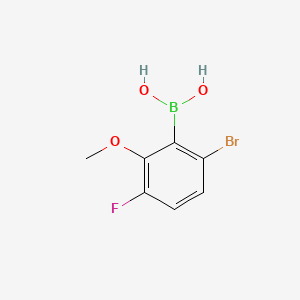

(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

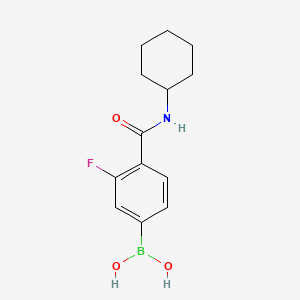

“(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It is also a potential bacterial mutagen .

Molecular Structure Analysis

The molecular formula of “(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is C7H7BBrFO3 . Its average mass is 248.842 Da and its monoisotopic mass is 247.965561 Da .Physical And Chemical Properties Analysis

“(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid” is a white to off-white solid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary : This compound is used in the catalytic protodeboronation of pinacol boronic esters, a valuable but previously unknown transformation .

- Methods of Application : The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors

- Application Summary : This compound is used as a reactant for the preparation of functionally selective allosteric modulators of GABAA receptors .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .

- Results or Outcomes : The outcomes of this application are not specified in the source .

3. Synthesis of Direct-Acting Antivirals

- Application Summary : This compound is used in the synthesis of direct-acting antivirals (DAAs), such as sofosbuvir .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves complex organic synthesis .

- Results or Outcomes : Sofosbuvir, the first and thus far only DAA, targets NS5B polymerase, the viral enzyme required for HCV RNA replication .

4. Preparation of Inhibitors of the Checkpoint Kinase Wee1

- Application Summary : This compound is used as a reactant for the preparation of inhibitors of the checkpoint kinase Wee1 .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .

- Results or Outcomes : The outcomes of this application are not specified in the source .

5. Synthesis of Boronic Acid Pinacol Ester

- Application Summary : This compound is used in the synthesis of boronic acid pinacol ester .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves complex organic synthesis .

- Results or Outcomes : The outcomes of this application are not specified in the source .

6. Preparation of Selective Allosteric Modulators

- Application Summary : This compound is used as a reactant for the preparation of functionally selective allosteric modulators .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves Suzuki cross-coupling reactions .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

(6-bromo-3-fluoro-2-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCPODUNQONQHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)F)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659409 |

Source

|

| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |

CAS RN |

957035-08-4 |

Source

|

| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)